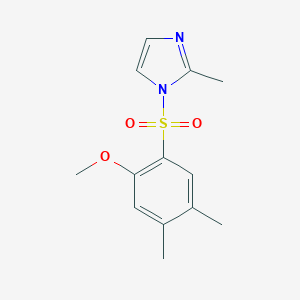

2-(4-((2,4,5-トリメチルフェニル)スルホニル)ピペラジン-1-イル)エタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

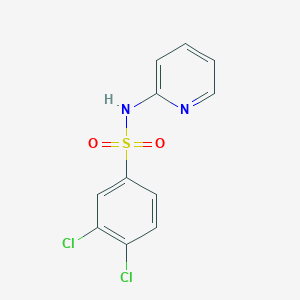

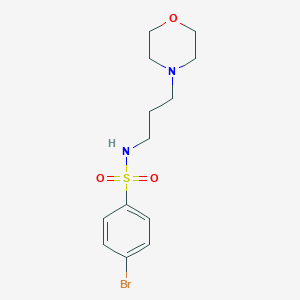

2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol , also known by its chemical structure, is a compound with the following IUPAC name: 2-{4-[(2-aminophenyl)sulfonyl]-1-piperazinyl}ethanol . Its molecular formula is C₁₂H₁₉N₃O₃S . The compound has a molecular weight of approximately 285.37 g/mol .

Molecular Structure Analysis

H | N / \ H-N-C-C-OH \ / S / \ H-N-C-C-H \ / H Physical And Chemical Properties Analysis

作用機序

2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol modulates the activity of GABA-A receptors by binding to a specific site on the receptor. This binding enhances the activity of the receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. This mechanism of action is similar to that of benzodiazepines, a class of drugs commonly used to treat anxiety disorders.

Biochemical and Physiological Effects:

2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has been shown to have anxiolytic and sedative effects in animal models. These effects are likely due to the compound's ability to enhance the activity of GABA-A receptors, leading to an increase in the inhibitory effects of GABA on neuronal activity. In addition, 2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.

実験室実験の利点と制限

One advantage of using 2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol in lab experiments is its ability to modulate the activity of GABA-A receptors, which are important in the regulation of neuronal excitability. Furthermore, this compound has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders. However, one limitation of using 2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol in lab experiments is its potential for off-target effects, as it may interact with other receptors or proteins in addition to GABA-A receptors.

将来の方向性

There are several potential future directions for research on 2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol. One direction is to further explore the compound's mechanism of action and its interactions with other receptors or proteins. Another direction is to investigate the compound's potential for the treatment of anxiety disorders and epilepsy in animal models. Additionally, researchers could explore the use of 2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol as a tool for studying the role of GABA-A receptors in neuronal excitability and behavior.

合成法

2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol can be synthesized using various methods, including the reaction of 2,4,5-trimethylphenylsulfonyl chloride with piperazine followed by the addition of ethylene oxide. Another method involves the reaction of 2,4,5-trimethylphenylsulfonyl chloride with piperazine followed by the addition of ethylene glycol.

科学的研究の応用

有機合成

この化合物は、特に新規化合物の合成において、有機合成に用いることができます。 例えば、類似の化合物は、様々なエステルエトキシカルボニルヒドラゾンと複数の第一級アミンとの反応から合成されています .

抗菌活性

類似の構造を持つ化合物は、有望な抗菌活性を示しています。 それらは、特定の微生物に対して良好なまたは中程度の活性を有することが判明しています .

医薬品用途

この化合物に共通する構造モチーフであるピペラジン環は、抗ヒスタミン剤、抗寄生虫剤、抗真菌剤、抗菌剤、抗ウイルス剤、抗精神病剤、抗うつ剤、抗炎症剤、抗凝固剤、抗腫瘍剤、抗糖尿病剤などの様々な疾患状態の生物学的に活性な化合物に見られます .

神経疾患の治療

ピペラジン誘導体は、パーキンソン病やアルツハイマー病の潜在的な治療法の成分です .

抗生物質

ピペラジン環は、シプロフロキサシンやオフロキサシンなどの既知の抗生物質にも含まれています .

精神活性物質

特性

IUPAC Name |

2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-12-10-14(3)15(11-13(12)2)21(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSGPIMMKBVIHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)CCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Amino-4,4'-dimethoxy[1,1'-biphenyl]-2-ylamine](/img/structure/B512774.png)

![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B512785.png)

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512795.png)

![1-Benzyl-4-[(5-iodo-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512809.png)